molecular formula C12H23N B14743300 (1E)-N-Butyl-2-ethylhex-2-en-1-imine CAS No. 4853-57-0

(1E)-N-Butyl-2-ethylhex-2-en-1-imine

Cat. No.: B14743300
CAS No.: 4853-57-0
M. Wt: 181.32 g/mol
InChI Key: SLYWTSSFWBUYQQ-UHFFFAOYSA-N
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Description

(1E)-N-Butyl-2-ethylhex-2-en-1-imine is an organic compound with a unique structure that includes a butyl group, an ethylhexenyl group, and an imine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Butyl-2-ethylhex-2-en-1-imine typically involves the condensation of butylamine with 2-ethylhex-2-enal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The reaction can be catalyzed by acids or bases, depending on the desired reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Butyl-2-ethylhex-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

(1E)-N-Butyl-2-ethylhex-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Butyl-2-ethylhex-2-en-1-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the butyl and ethylhexenyl groups.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-Butyl-2-ethylhex-2-en-1-amine: Similar structure but with an amine group instead of an imine.

    (1E)-N-Butyl-2-ethylhex-2-en-1-nitrile: Contains a nitrile group instead of an imine.

    (1E)-N-Butyl-2-ethylhex-2-en-1-oxime: Contains an oxime group instead of an imine.

Uniqueness

(1E)-N-Butyl-2-ethylhex-2-en-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the butyl and ethylhexenyl groups influences its chemical behavior and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

4853-57-0

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-butyl-2-ethylhex-2-en-1-imine

InChI

InChI=1S/C12H23N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h9,11H,4-8,10H2,1-3H3

InChI Key

SLYWTSSFWBUYQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC(=CCCC)CC

Origin of Product

United States

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